1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3 It is a brominated derivative of acetoveratrone, characterized by the presence of bromine and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone can be synthesized through the bromination of acetoveratrone. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, yielding the desired product with a high degree of purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bromine or brominating reagents like N-bromosuccinimide (NBS) in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is conducted in a suitable solvent like acetonitrile at elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted phenyl ethanones.
Reduction: Formation of 1-(2-bromo-3,4-dimethoxyphenyl)ethanol.
Oxidation: Formation of 1-(2-bromo-3,4-dimethoxyphenyl)acetic acid.
Scientific Research Applications
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dimethoxyacetophenone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-3,4-dimethoxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanol: The reduced form of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, with different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(2-bromo-3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |
InChI Key |
OQRBZVGIYPIAES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)Br |
Origin of Product |
United States |
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